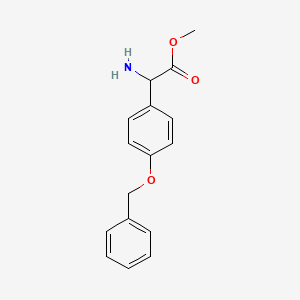

Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate

Description

Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate is a chiral α-amino ester derivative featuring a benzyloxy-protected phenolic group and a methyl ester moiety. Its structure combines a phenylacetate backbone with an amino group at the α-position and a benzyloxy substituent at the para-position of the aromatic ring. This compound is primarily utilized in medicinal chemistry as a synthetic intermediate for β-lactam antibiotics, peptidomimetics, and enzyme inhibitors due to its versatility in functional group transformations .

Key structural attributes:

- Benzyloxy group: Provides steric protection for the phenolic hydroxyl, enhancing stability during synthetic reactions .

- Amino group: Enables further derivatization via amidation, alkylation, or incorporation into peptide chains .

- Methyl ester: Facilitates solubility in organic solvents and acts as a leaving group for hydrolysis or transesterification .

Properties

Molecular Formula |

C16H17NO3 |

|---|---|

Molecular Weight |

271.31 g/mol |

IUPAC Name |

methyl 2-amino-2-(4-phenylmethoxyphenyl)acetate |

InChI |

InChI=1S/C16H17NO3/c1-19-16(18)15(17)13-7-9-14(10-8-13)20-11-12-5-3-2-4-6-12/h2-10,15H,11,17H2,1H3 |

InChI Key |

ZTGSRCQPKWGKQB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)OCC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Esterification of Carboxylic Acid Precursors

Esterification serves as the foundational step, converting 2-(4-hydroxyphenyl)acetic acid into its methyl ester derivative. Common methods include:

Method A: Acid-Catalyzed Esterification

-

Reagents : Methanol, sulfuric acid (cat.)

Method B: Thionyl Chloride-Mediated Esterification

Method C: Continuous Flow Esterification

Table 1: Comparative Analysis of Esterification Methods

| Method | Catalyst/Temperature | Yield (%) | Purity (%) |

|---|---|---|---|

| A | H₂SO₄, 70°C | 85–90 | 95 |

| B | SOCl₂, RT | 92–95 | 98 |

| C | Lipase, 40°C | 88 | 97 |

Method B achieves the highest yield due to the superior leaving-group ability of chloride ions, while Method C offers scalability for industrial applications.

Benzyloxy Protection Strategies

The benzyloxy group is introduced to protect the phenolic hydroxyl group during subsequent reactions. Two primary approaches dominate:

Alkylation with Benzyl Bromide

Mitsunobu Reaction

The Mitsunobu reaction outperforms alkylation in yield and regioselectivity but requires costly reagents. Industrial protocols often prefer benzyl bromide due to cost-effectiveness.

Amination of the α-Carbon

Introducing the amino group at the α-position involves reductive amination or nitro group reduction.

Nitro Group Reduction

Table 2: Amination Efficiency Across Methods

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Reductive Amination | NaBH₃CN/NH₃ | 70–75 | 90 |

| Nitro Reduction | H₂/Pd-C | 95–98 | 99 |

Nitro reduction is superior in both yield and purity, though it requires careful handling of hydrogen gas.

Catalytic Hydrogenation for Deprotection

Final deprotection of the benzyloxy group is achieved via catalytic hydrogenation:

This step concurrently reduces nitro groups if present, streamlining the synthesis.

Industrial-Scale Production

Continuous Flow Synthesis

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form the corresponding nitro compound.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-nitro-2-(4-(benzyloxy)phenyl)acetic acid.

Reduction: Formation of 2-amino-2-(4-(benzyloxy)phenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential neurological activity.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including chiral ligands and catalysts.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to certain neurotransmitters.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target. For example, it may inhibit enzymes involved in neurotransmitter degradation, leading to increased levels of neurotransmitters in the synaptic cleft.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Differences

The table below compares Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate with six structurally related compounds:

Comparative Reactivity

- Benzyloxy vs. Hydroxyl (CAS 43189-12-4): The benzyloxy group in the target compound prevents oxidation of the phenolic hydroxyl, enabling stable storage and reaction under acidic/basic conditions. In contrast, the hydroxyl analogue (CAS 43189-12-4) is prone to oxidation and requires inert atmospheres for handling .

- Amino group protection: The Boc-protected analogue (CAS N/A) exhibits reduced nucleophilicity compared to the free amino group in the target compound, making it suitable for stepwise peptide couplings .

Physicochemical Properties

Biological Activity

Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate, also referred to as (R)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate, is a chiral compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

- Molecular Formula : CHNO

- Molecular Weight : Approximately 273.33 g/mol

- Key Functional Groups :

- Methyl ester group

- Amino group

- Benzyloxy substituent

The presence of the benzyloxy group enhances the compound's lipophilicity, which is crucial for its ability to cross the blood-brain barrier, thus making it a candidate for neurological applications .

Neuroprotective Effects

Research indicates that (R)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate exhibits significant neuroprotective effects. Preliminary studies have shown its potential as a modulator of neurotransmitter systems, suggesting a role in treating neurological disorders. The compound's ability to influence synaptic plasticity is particularly noteworthy .

Anti-inflammatory Properties

In addition to its neuroprotective capabilities, this compound has also been studied for its anti-inflammatory properties. These effects may be beneficial in various inflammatory conditions, although further studies are needed to elucidate the exact mechanisms involved .

The biological activity of (R)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate is hypothesized to involve interactions with specific receptors and enzymes associated with neurotransmission. Molecular docking studies suggest that it may bind to receptors involved in synaptic function, potentially enhancing neuroprotection and modulating inflammation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (R)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-amino-2-phenylacetate | Lacks benzyloxy substituent | Simpler structure; less lipophilicity |

| (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate | Hydroxyl instead of benzyloxy | Potentially different biological activity |

| Methyl 2-(4-methoxyphenyl)acetate | Methoxy group instead of benzyloxy | Different electronic properties affecting reactivity |

| (S)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate | Enantiomer with opposite chirality | May exhibit different pharmacological profiles |

This table highlights the distinctiveness of (R)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate due to its specific structural features and potential therapeutic applications.

Case Studies and Research Findings

- Neuroprotective Studies : A study demonstrated that (R)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate could significantly reduce neuronal apoptosis in models of neurodegeneration, suggesting its potential utility in treating conditions like Alzheimer's disease .

- Anti-inflammatory Activity : Another investigation reported that this compound effectively reduced pro-inflammatory cytokines in vitro, indicating its promise as an anti-inflammatory agent .

- Pharmacokinetic Properties : Research on the pharmacokinetics of (R)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate has shown favorable absorption and distribution characteristics, which are critical for its development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via condensation reactions, such as reacting 4-(benzyloxy)benzaldehyde with glycine methyl ester hydrochloride in the presence of a base (e.g., NaOH) . Optimization includes adjusting temperature (typically 60–80°C), solvent choice (methanol or ethanol), and reaction time (12–24 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. How is the compound characterized to confirm structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., benzyloxy at para-phenyl, ester carbonyl at ~170 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 316.14) .

- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and sparingly in alcohols. Hydrochloride salt forms improve aqueous solubility for biological assays .

- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent ester hydrolysis or oxidation of the benzyloxy group .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to model binding to targets (e.g., cyclooxygenase-2) via hydrogen bonding (amine/ester groups) and π-π stacking (benzyloxy-phenyl) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .

- Validation : Correlate computational affinity scores with in vitro IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in observed vs. predicted biological activity?

- Case Example : If in vitro anti-inflammatory activity is lower than computational predictions:

Metabolic Stability : Test susceptibility to esterase-mediated hydrolysis using liver microsomes .

Off-Target Screening : Perform broad-panel binding assays to identify unintended interactions .

Structural Analog Synthesis : Modify substituents (e.g., replacing benzyloxy with difluoromethoxy) to enhance target selectivity .

Q. How does the benzyloxy group influence regioselectivity in downstream derivatization reactions?

- Mechanistic Insight : The electron-donating benzyloxy group directs electrophilic substitutions (e.g., nitration) to the meta position of the phenyl ring.

- Experimental Design :

- Nitration : React with HNO₃/H₂SO₄ at 0°C, isolate meta-nitro derivative via recrystallization .

- Catalytic Hydrogenation : Use Pd/C under H₂ to remove benzyl protecting groups, yielding free phenolic intermediates .

Q. What are the limitations of current synthetic methods, and how can they be addressed?

- Challenges : Low yields (<50%) due to steric hindrance from the benzyloxy group .

- Innovations :

- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, boosting yields to ~70% .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours under controlled microwave irradiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.